molecular formula C12H17ClFNO B1449276 2-((2-Fluorophenoxy)methyl)piperidine hydrochloride CAS No. 1864061-89-1

2-((2-Fluorophenoxy)methyl)piperidine hydrochloride

Cat. No.: B1449276
CAS No.: 1864061-89-1
M. Wt: 245.72 g/mol
InChI Key: DBQOWPIUPFOGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Fluorophenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO . It is a member of the piperidine class of compounds, which are six-membered heterocycles containing one nitrogen atom and five carbon atoms . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a fluorophenyl group via a methylene bridge . The InChI code for this compound is 1S/C12H16FN.ClH/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11;/h1-2,5,7,11,14H,3-4,6,8-9H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 245.72 . Unfortunately, the specific physical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Synthesis and Evaluation of Serotonin-Selective Reuptake Inhibitors

A study by Dorsey et al. (2004) synthesized and evaluated new 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors (SSRIs), modeled after fluoxetine, aiming for a potentially improved adverse reaction profile. These compounds exhibit selective binding to the serotonin reuptake transporter (SERT) with varying potencies, indicating their potential for use as SSRIs with fewer side effects, such as sexual dysfunction (Dorsey, Miranda, Cozzi, & Pinney, 2004).

Corrosion Inhibition Studies

Research conducted by Kaya et al. (2016) on piperidine derivatives, including compounds structurally similar to the queried chemical, demonstrated their effectiveness as corrosion inhibitors for iron. The study utilized quantum chemical calculations and molecular dynamics simulations to assess the adsorption and inhibition properties of these compounds, indicating their potential application in protecting metal surfaces against corrosion (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Luminescent Properties and Photo-induced Electron Transfer

Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, highlighting the potential of such compounds in developing pH probes and fluorescence sensors. This research underscores the versatility of piperidine derivatives in applications beyond pharmaceuticals, contributing to advancements in material science and sensor technology (Gan, Chen, Chang, & Tian, 2003).

Hydroformylation in Synthesis of Neuroleptic Agents

Botteghi et al. (2001) discussed the synthesis of neuroleptic agents, including Fluspirilen and Penfluridol, emphasizing the role of hydroformylation of allyl or propargyl alcohols as a key step. This process involves the use of rhodium catalysis, demonstrating the importance of complex organic synthesis techniques in developing compounds with significant therapeutic potential (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Future Directions

Piperidine derivatives, including 2-((2-Fluorophenoxy)methyl)piperidine hydrochloride, have potential for further exploration in the field of drug discovery . The development of new synthetic methods and the discovery of novel biological activities are areas of ongoing research .

Properties

IUPAC Name

2-[(2-fluorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10;/h1-2,6-7,10,14H,3-5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQOWPIUPFOGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-Fluorophenoxy)methyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-((2-Fluorophenoxy)methyl)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-((2-Fluorophenoxy)methyl)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-((2-Fluorophenoxy)methyl)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-((2-Fluorophenoxy)methyl)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-((2-Fluorophenoxy)methyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.